3-Chlorobiphenyl

Description

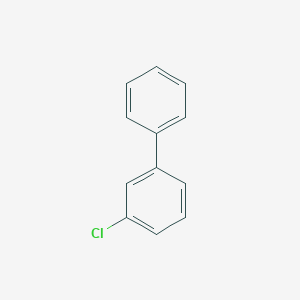

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSKOLWZZWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040299 | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-61-8 | |

| Record name | 3-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chlorobiphenyl: A Comprehensive Technical Review

CAS Number: 2051-61-8

This technical guide provides an in-depth overview of 3-Chlorobiphenyl (3-CB), a monochlorinated biphenyl congener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, toxicological profile, and metabolic pathways. This document also includes illustrative diagrams and a summary of experimental methodologies for its analysis.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon belonging to the polychlorinated biphenyl (PCB) family of compounds. It appears as a colorless to light yellow oily liquid or solid.[1] The quantitative properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2051-61-8 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₉Cl | [2][3][5][6] |

| Molecular Weight | 188.65 g/mol | [2][3] |

| Appearance | Oily liquid or solid, colorless to light yellow | [1] |

| Melting Point | 16 °C | [1][2] |

| Boiling Point | 284.5 °C | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Water Solubility | 3.63 mg/L at 25 °C | [1][2] |

| Vapor Pressure | 0.01 mmHg | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.54 | [2] |

Toxicological Profile

Polychlorinated biphenyls are classified as known human carcinogens by the International Agency for Research on Cancer (IARC). The toxicity of PCBs can vary depending on the congener. While this compound is a lower chlorinated PCB, its metabolites can still pose health risks.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1010 mg/kg | [7][8] |

| LD₅₀ | Mouse | Intraperitoneal | 880 mg/kg | [7][8] |

| TDL₀ | Rat | Celiac | 160 mg/kg | [9] |

Metabolism and Signaling Pathways

The metabolism of this compound primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][3] The initial step involves the hydroxylation of the biphenyl structure to form hydroxylated metabolites (OH-PCBs). These metabolites can then undergo further conjugation reactions, such as sulfation and glucuronidation, to facilitate their excretion from the body.[1][3] Some reactive metabolites of lower chlorinated PCBs have been linked to genotoxic effects and can act as endocrine-disrupting chemicals.[1]

Experimental Protocols

The analysis of this compound in environmental and biological samples typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

A general workflow for the analysis of PCBs in a solid matrix like soil is outlined below.

Methodology for PCB Analysis in Soil:

-

Extraction: A known weight of the soil sample (e.g., 5 g) is mixed with purified water and a ceramic homogenizer.[1] After a brief hydration period, an organic solvent like acetonitrile is added, and the mixture is vortexed to extract the PCBs.[1]

-

Phase Separation: Sodium chloride is added to the mixture to induce phase separation between the aqueous and organic layers.[1]

-

Cleanup: The supernatant (organic layer) is collected and treated with adsorbents to remove interfering compounds.[1]

-

Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and then redissolved in a suitable solvent, such as cyclohexane, for analysis.[1]

-

Instrumental Analysis: The reconstituted sample is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the specific PCB congeners present.[1]

This technical guide provides a foundational understanding of this compound. For more detailed experimental protocols and safety information, it is recommended to consult specific EPA methods and material safety data sheets.

References

- 1. agilent.com [agilent.com]

- 2. epa.gov [epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Learn about Polychlorinated Biphenyls (PCBs) | Polychlorinated Biphenyls (PCBs) | US EPA [19january2017snapshot.epa.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Structure of 3-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed chemical structure of 3-Chlorobiphenyl. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require in-depth knowledge of this compound. This document outlines common synthetic methodologies, presents key quantitative data in accessible formats, and offers detailed experimental protocols.

Chemical Structure of this compound

This compound, with the chemical formula C₁₂H₉Cl, is an aromatic organic compound.[1] It consists of two phenyl rings joined by a single bond, with a chlorine atom substituted at the 3-position of one of the rings. The molecular weight of this compound is 188.653 g/mol .[1]

Structural and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₉Cl |

| Molecular Weight | 188.653 g/mol |

| CAS Number | 2051-61-8 |

| Appearance | Colorless to light yellow oily liquid or solid |

| Boiling Point | 284.5 °C |

| Melting Point | 16 °C |

| Water Solubility | 3.63 mg/L (at 25 °C) |

| Density | 1.1 ± 0.1 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been compiled from various sources.

¹H NMR and ¹³C NMR Spectroscopy

While specific peak assignments for this compound were not explicitly detailed in the provided search results, typical chemical shift ranges for chlorinated aromatic compounds can be inferred. The proton and carbon NMR spectra are available in databases such as the Toxin and Toxin Target Database (T3DB).

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the IR spectrum of this compound.[1] Analysis of the spectrum would reveal characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the 1000-1100 cm⁻¹ region).

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The most common and effective laboratory methods include the Suzuki-Miyaura coupling, the Gomberg-Bachmann reaction, and the Ullmann reaction. These methods offer varying yields and require different reaction conditions.

Below is a diagram illustrating a general workflow for the synthesis of biphenyl compounds, including this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using the aforementioned methods.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including polychlorinated biphenyls (PCBs), with good to excellent yields.[3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a base.

Experimental Protocol:

-

Reactants:

-

3-Chlorophenylboronic acid

-

Bromobenzene (or Iodobenzene for higher reactivity)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent (e.g., a mixture of toluene and ethanol)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-chlorophenylboronic acid and the aryl halide (bromobenzene or iodobenzene) in the solvent mixture.

-

Add the palladium catalyst and the aqueous base to the reaction mixture.

-

Heat the mixture under reflux with stirring for several hours (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

-

Quantitative Data:

-

Yield: Good to excellent yields are typically reported for Suzuki couplings in the synthesis of PCBs.[3]

-

Purity: The purity of the final product can be assessed by GC-MS and NMR spectroscopy.

-

2. Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a method for aryl-aryl coupling via a diazonium salt.[4] While it has a wide scope, the yields are often low (less than 40%) due to side reactions.[4]

Experimental Protocol:

-

Reactants:

-

3-Chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Benzene

-

Base (e.g., sodium hydroxide or sodium acetate)

-

-

Procedure:

-

Prepare the diazonium salt by dissolving 3-chloroaniline in a mixture of concentrated HCl and water, and then cooling it to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite to the aniline solution while maintaining the low temperature.

-

In a separate flask, prepare a two-phase system of benzene and an aqueous solution of the base, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the vigorously stirred benzene/base mixture.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation or chromatography to isolate this compound.

-

-

Quantitative Data:

-

Yield: Generally low, often less than 40%.[4]

-

Purity: Purity can be determined by standard analytical techniques.

-

3. Ullmann Reaction

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl.[5] This method often requires harsh reaction conditions, including high temperatures.[6]

Experimental Protocol:

-

Reactants:

-

1-Bromo-3-chlorobenzene

-

Bromobenzene (in excess for unsymmetrical coupling)

-

Copper powder or copper bronze

-

High-boiling solvent (e.g., dimethylformamide - DMF) or neat reaction

-

-

Procedure:

-

In a reaction vessel, combine 1-bromo-3-chlorobenzene, an excess of bromobenzene, and activated copper powder.

-

Heat the mixture to a high temperature (often above 200 °C) with stirring for several hours.

-

After the reaction is complete, cool the mixture.

-

Extract the product with a suitable organic solvent.

-

Filter the mixture to remove the copper residues.

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the crude this compound by vacuum distillation or chromatography.

-

-

Quantitative Data:

-

Yield: Yields for the Ullmann reaction can be variable and are often moderate. For the synthesis of 3,3'-bitolyl from 3-iodotoluene, yields between 25% and 60% have been reported depending on the conditions.[5]

-

Purity: The purity of the product should be confirmed by analytical methods.

-

References

- 1. This compound [webbook.nist.gov]

- 2. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 6. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Environmental Occurrence of 3-Chlorobiphenyl (PCB 2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental presence of 3-Chlorobiphenyl (PCB 2), a specific congener of polychlorinated biphenyls (PCBs). While data for many PCB congeners are extensive, information specifically for this compound is less abundant. This document synthesizes the available information on its detection in various environmental matrices, details relevant analytical methodologies, and presents a logical workflow for its analysis.

Introduction

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic compounds, known as congeners, that were widely used in industrial applications due to their chemical stability and electrical insulating properties.[1] this compound (PCB 2) is a monochlorinated biphenyl, meaning it has one chlorine atom attached to the biphenyl structure.[2] Although the production of PCBs was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they continue to be detected in various environmental compartments.[1][2] PCB 2 is a component of lower chlorinated commercial PCB mixtures, such as Aroclor 1221 and Aroclor 1232.[2] It can also be formed through the biodegradation of higher chlorinated PCBs.[2]

Environmental Occurrence of Monochlorinated Biphenyls

Quantitative data specifically for this compound (PCB 2) is limited in publicly available literature. However, studies on monochlorinated biphenyls, including isomers of PCB 2, provide insight into their environmental presence. The following table summarizes the detected concentrations of monochlorinated biphenyls in indoor air from a study investigating vapor intrusion from contaminated soil.

Table 1: Concentrations of Monochlorinated Biphenyls in Indoor Air [3]

| Congener | Concentration (ng/m³) |

| 2-Chlorobiphenyl (PCB 1) | Predominant congener |

| 4-Chlorobiphenyl (PCB 3) | Predominant congener |

| Other isomers | Much lower concentrations |

Note: The study identified PCB-1 and PCB-3 as the primary indoor air components, indicating that more volatile, lower molecular weight congeners are enriched in vapors.[3]

Experimental Protocols for Analysis

The accurate quantification of this compound in environmental samples requires robust analytical methods. The following protocols are adapted from established methods for PCB analysis in soil and air, and are suitable for the determination of PCB 2.

1. Sample Extraction from Soil: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an efficient extraction of PCBs from soil matrices.[4]

-

Sample Preparation: Air-dry soil samples and sieve through a 2-mm mesh.[4]

-

Extraction:

-

Weigh 10 g of the prepared soil into a 50-mL centrifuge tube.

-

Add a surrogate standard solution (e.g., ¹³C₁₂-PCB 52) to assess method performance.[4]

-

Add 10 mL of acetonitrile and 10 mL of Milli-Q water.

-

Add ceramic homogenizers.[4]

-

Shake vigorously for 1 minute.

-

Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction):

-

Transfer an aliquot of the acetonitrile (upper) layer to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and MgSO₄.[4]

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

The supernatant is ready for GC-MS analysis.

-

2. Sample Collection and Extraction from Air

-

Sample Collection: Use a personal sampling pump to draw air through a sampler containing a 13-mm glass fiber filter followed by a glass tube with two sections of deactivated Florisil. Sample at a flow rate of 0.05 to 0.2 L/min for a total sample size of 1 to 50 L.[5]

-

Extraction:

-

Transfer the glass fiber filter to a vial.

-

Break the Florisil tube and transfer the two sections to separate vials.

-

Add 5 mL of hexane to each vial and sonicate for 30 minutes.

-

Combine the extracts from the filter and the two Florisil sections.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the identification and quantification of PCBs.

-

Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for enhanced selectivity and sensitivity.[6]

-

GC Conditions (Example):

-

Column: Agilent DB-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm

-

Oven Program: Start at 100°C (hold for 1 min), ramp to 300°C at 10°C/min (hold for 5 min).

-

Injector: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes.

-

Precursor and Product Ions for this compound (PCB 2): To be determined based on fragmentation patterns. A common approach for monochlorobiphenyls is to monitor the molecular ion (m/z 188) and a characteristic fragment ion.

-

Logical Workflow for Analysis

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.

Conclusion

The environmental occurrence of this compound (PCB 2) is not as well-documented as that of other PCB congeners. However, its presence in lower chlorinated PCB mixtures and as a degradation product of more highly chlorinated PCBs suggests its potential for environmental distribution. The analytical methods detailed in this guide, particularly the combination of efficient extraction techniques like QuEChERS with sensitive detection by GC-MS/MS, provide a robust framework for the accurate quantification of PCB 2 in various environmental matrices. Further research focusing on the specific detection and quantification of this compound is necessary to fully understand its environmental fate and potential risks.

References

Physical and chemical properties of 3-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Chlorobiphenyl (3-ClBP), also known as PCB-2. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Physical and Chemical Properties

This compound is a monochlorinated biphenyl, a class of organochlorine compounds. It appears as a light-yellow liquid or solid.[1][2] Its properties are crucial for understanding its environmental fate, biological interactions, and potential applications or hazards.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various scientific sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉Cl | [3] |

| Molecular Weight | 188.65 g/mol | [3] |

| CAS Number | 2051-61-8 | [3] |

| Appearance | Light yellow liquid or solid | [1][2] |

| Melting Point | 16 - 18 °C | [1] |

| Boiling Point | 284.5 - 285 °C | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 3.63 mg/L at 25 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | 4.54 - 4.58 | [1] |

Table 3: Thermodynamic Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0.01 mmHg at 25 °C | [1] |

| Flash Point | 129.5 ± 8.6 °C | [1] |

| Enthalpy of Vaporization (ΔvapH) | 66.0 - 69.2 kJ/mol | [4] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD 102)

The melting point is determined using the capillary method with a liquid bath or metal block apparatus.[5][6]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The apparatus (liquid bath or metal block) is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD 103)

The boiling point is determined using the dynamic method, which involves measuring the vapor pressure as a function of temperature.[1][7][8]

Methodology:

-

Apparatus: A dynamic boiling point apparatus is used, which allows for precise pressure control and temperature measurement.

-

Procedure: The pressure in the apparatus is reduced, and the sample is heated. The temperature at which boiling occurs is recorded for a given pressure.

-

Data Collection: This process is repeated at various pressures to obtain a vapor pressure-temperature curve.

-

Determination: The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of this compound.[4][9][10][11][12]

Methodology:

-

Equilibration: A sufficient amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is centrifuged or allowed to stand to separate the undissolved solid/liquid from the aqueous phase.

-

Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of this compound is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

-

Calculation: The water solubility is reported as the average concentration from multiple determinations.

Octanol-Water Partition Coefficient (logP) (OECD 107)

The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.[2][13][14]

Methodology:

-

Preparation: n-Octanol and water are mutually saturated before the experiment. A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning: The two phases are placed in a separatory funnel and shaken vigorously to facilitate partitioning of the solute. The funnel is then allowed to stand for phase separation, often aided by centrifugation.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., GC-ECD, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.

Vapor Pressure Determination (EPA Method)

The gas saturation method is a common technique for determining the vapor pressure of semi-volatile organic compounds.[15][16][17][18][19]

Methodology:

-

Apparatus: A thermostatically controlled saturation column is packed with an inert support material coated with this compound.

-

Saturation: A carrier gas (e.g., nitrogen or argon) is passed through the column at a known, slow flow rate to ensure saturation with the vapor of the test substance.

-

Trapping and Analysis: The vapor-saturated gas stream is passed through a trap (e.g., a sorbent tube or a cold trap) to collect the this compound. The amount of trapped substance is then quantified using a sensitive analytical method like GC-MS.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the column, and the temperature, using the ideal gas law.

Metabolite Analysis by LC-Orbitrap MS

The metabolic fate of this compound can be investigated using high-resolution mass spectrometry.[3][20][21][22]

Methodology:

-

Incubation: this compound is incubated with a biological system, such as liver microsomes or cultured cells (e.g., HepG2), to allow for metabolic conversion.

-

Extraction: Metabolites are extracted from the incubation medium using a suitable technique like liquid-liquid extraction or solid-phase extraction.

-

LC-MS Analysis: The extract is analyzed by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). The liquid chromatography separates the parent compound from its metabolites.

-

Metabolite Identification: The high-resolution mass spectrometer provides accurate mass measurements, which are used to determine the elemental composition of potential metabolites. Fragmentation patterns (MS/MS) are used to elucidate the structure of the identified metabolites.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are, in part, mediated through its interaction with cellular signaling pathways. Its metabolism is a key determinant of its biological activity and toxicity.

Metabolic Activation of this compound

This compound undergoes metabolic activation, primarily through cytochrome P450 enzymes, leading to the formation of hydroxylated and other reactive metabolites. These metabolites can exert toxic effects.[3]

Caption: Metabolic activation pathway of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some polychlorinated biphenyls are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This can lead to the expression of genes involved in xenobiotic metabolism and can mediate some of the toxic effects of these compounds.[23][24][25][26][27]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Estrogen Receptor (ER) Interaction

Certain PCBs and their metabolites have been shown to interact with the estrogen receptor, potentially leading to endocrine-disrupting effects.[28][29][30][31][32]

Caption: Interaction of this compound with the Estrogen Receptor pathway.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification of this compound metabolites from an in vitro experiment.

Caption: Workflow for the identification of this compound metabolites.

References

- 1. oecd.org [oecd.org]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. epa.gov [epa.gov]

- 18. alphalab.com [alphalab.com]

- 19. srd.nist.gov [srd.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Coplanar polychlorinated biphenyls activate the aryl hydrocarbon receptor in developing tissues of two TCDD-responsive lacZ mouse lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Human receptor activation by aroclor 1260, a polychlorinated biphenyl mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Aryl hydrocarbon receptor activation affects nitrergic neuronal survival and delays intestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Using three-dimensional quantitative structure-activity relationships to examine estrogen receptor binding affinities of polychlorinated hydroxybiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. fnw.ratcatinc.com [fnw.ratcatinc.com]

3-Chlorobiphenyl as a lower-chlorinated PCB congener

An In-Depth Technical Guide to 3-Chlorobiphenyl (PCB Congener 2)

This technical guide provides a comprehensive overview of this compound (PCB 2), a lower-chlorinated polychlorinated biphenyl congener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, metabolism, toxicological profile, and analytical methods for its quantification. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows using Graphviz.

Chemical and Physical Properties

This compound, also known as PCB 2, is a monochlorinated biphenyl.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-3-phenylbenzene | [2] |

| Synonyms | 3-Chloro-1,1'-biphenyl, m-Chlorobiphenyl, PCB 2 | [2] |

| CAS Number | 2051-61-8 | [2] |

| Molecular Formula | C₁₂H₉Cl | [2] |

| Molecular Weight | 188.65 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| Melting Point | 16 °C | [1] |

| Boiling Point | 284.5 °C | [1] |

| Water Solubility | 3.63 mg/L at 25 °C | [1] |

| Vapor Pressure | 0.01 mmHg | [1] |

| Log P (XLogP3) | 4.54 | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 129.5 ± 8.6 °C | [1] |

| Refractive Index | 1.583 | [1] |

Synthesis of this compound

The synthesis of unsymmetrical biphenyls like this compound can be achieved through several established methods in organic chemistry. The most common approaches include the Gomberg-Bachmann reaction, Suzuki-Miyaura coupling, and Ullmann condensation.

Gomberg-Bachmann Reaction

This reaction involves the diazotization of an aniline followed by an aryl-aryl coupling reaction.[3][4] For the synthesis of this compound, 3-chloroaniline would be the starting material.[5]

Experimental Protocol: Gomberg-Bachmann Synthesis of this compound

-

Diazotization:

-

Dissolve 3-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Coupling:

-

In a separate flask, prepare a solution of sodium hydroxide in water and cool it to 0-5 °C.

-

To this cold NaOH solution, add benzene, which acts as both the solvent and the reactant.

-

With vigorous stirring, slowly add the cold diazonium salt solution to the benzene/NaOH mixture.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

References

- 1. The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 4. mycollegevcampus.com [mycollegevcampus.com]

- 5. pubs.acs.org [pubs.acs.org]

Toxicological profile of 3-Chlorobiphenyl

An In-Depth Technical Guide to the Toxicological Profile of 3-Chlorobiphenyl

Introduction

This compound, also known as PCB congener 2 (PCB 2), is a member of the polychlorinated biphenyl (PCB) class of synthetic organic compounds. PCBs consist of 209 individual congeners, characterized by a biphenyl structure with one to ten chlorine atoms.[1][2] Although their production was banned decades ago, PCBs persist in the environment due to their chemical stability and resistance to degradation.[3][4] this compound is a lower-chlorinated PCB found in commercial mixtures like Aroclor 1221 and Aroclor 1232, and is also a product of the biodegradation of more highly chlorinated PCBs.[3][5] Human exposure can occur through inhalation, diet, and dermal contact.[3][5] Understanding the toxicological profile of individual congeners like this compound is critical for assessing the health risks associated with environmental PCB exposure.

This guide provides a comprehensive overview of the toxicological properties of this compound, focusing on its physicochemical characteristics, toxicokinetics, mechanisms of toxicity, and associated health effects, with detailed experimental protocols and data presented for a scientific audience.

Physicochemical Properties

The chemical and physical properties of this compound dictate its environmental fate and biological behavior. As a lower-chlorinated congener, it is more water-soluble and volatile compared to higher-chlorinated PCBs.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉Cl | [6][7] |

| Molecular Weight | 188.653 g/mol | [6][7] |

| CAS Registry Number | 2051-61-8 | [6][7] |

| Appearance | Oily liquid or solid, colorless to light yellow | |

| Melting Point | 16 °C | [8] |

| Boiling Point | 284.5 °C | [8] |

| Water Solubility | 3.63 mg/L at 25 °C | [8] |

| Vapor Pressure | 0.01 mmHg | [8] |

| LogP (XLogP3) | 4.54 | [8] |

| Synonyms | PCB 2, 3-Chloro-1,1'-biphenyl, m-Chlorobiphenyl | [6] |

Toxicokinetics

The toxicokinetics of this compound describe its absorption, distribution, metabolism, and excretion (ADME). Due to its lipophilic nature, it is readily absorbed and distributed into lipid-rich tissues. Its metabolism is a key determinant of its toxicity.

Absorption

This compound can be absorbed into the body through multiple routes, including oral, dermal, and inhalation.[3] Due to the semi-volatile nature of lower-chlorinated PCBs, inhalation is considered a major route of exposure for human populations.[9]

Distribution

Following absorption, this compound is transported in the blood, often bound to proteins like albumin. Its lipophilicity causes it to accumulate in tissues with high lipid content, such as adipose tissue, liver, and skin.

Metabolism

The metabolism of this compound is a complex process primarily occurring in the liver, catalyzed by the cytochrome P450 (CYP450) monooxygenase system.[3] This biotransformation is critical, as it can produce metabolites that are more toxic than the parent compound. The metabolic pathway involves several key steps:

-

Hydroxylation : CYP450 enzymes oxidize this compound to form various monohydroxylated metabolites (OH-PCBs).[3][5]

-

Further Oxidation : These OH-PCBs can be further oxidized to dihydroxylated metabolites, such as catechols and hydroquinones.[5]

-

Conjugation : The hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[3][5]

-

Methylation : Catechol metabolites can be methylated by catechol-O-methyltransferase (COMT) to form methoxylated (MeO) metabolites.[5]

-

Dechlorination : Recent studies using human-relevant cell lines (HepG2) have shown that the metabolism of this compound can also involve dechlorination, leading to the formation of novel dechlorinated metabolites.[5][10][11]

Caption: Metabolic pathway of this compound (PCB 2).

Excretion

The metabolism of PCBs into more polar metabolites facilitates their excretion. The primary route of excretion for this compound metabolites is through the bile and feces, with a smaller contribution from urinary excretion. The slow rate of metabolism for PCBs in general contributes to their bioaccumulation in body tissues.

Mechanism of Toxicity

The toxicity of PCBs is complex and varies by congener. For this compound, toxicity is largely driven by its metabolic activation into reactive species.

-

Aryl Hydrocarbon (Ah) Receptor-Mediated Toxicity : Many toxic effects of "dioxin-like" PCBs are initiated by binding to the aryl hydrocarbon (Ah) receptor. This ligand-activated transcription factor translocates to the nucleus, dimerizes with ARNT (Ah receptor nuclear translocator), and binds to xenobiotic responsive elements (XREs) on DNA. This alters the transcription of genes, notably inducing CYP450 enzymes, which can enhance the metabolic activation of the PCB itself.

-

Metabolite-Induced Genotoxicity : The metabolism of this compound produces reactive intermediates, such as hydroquinones and quinones.[5] These metabolites are implicated in several toxic effects:

-

Oxidative DNA Damage : Reactive quinones can generate reactive oxygen species (ROS), leading to oxidative stress and damage to DNA.[5]

-

DNA Adducts : PCB 2 metabolites can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[5]

-

Enzyme Inhibition : A quinone metabolite of PCB 2, 3'-chloro-biphenyl-2,5-dione, has been shown to inhibit human topoisomerase, an enzyme critical for DNA replication and repair.[5]

-

-

Endocrine Disruption : PCB metabolites can interfere with the endocrine system. For example, hydroxylated PCBs can potently inhibit estrogen sulfotransferase, an enzyme that regulates the activity of estrogens. This inhibition can lead to estrogenic effects and reproductive dysfunction.

-

Neurotoxicity : Some PCBs are believed to exert neurotoxic effects by interfering with intracellular calcium channels and altering brain dopamine levels.

Caption: Aryl hydrocarbon receptor (AhR) signaling pathway.

Toxicological Data

Acute Toxicity

Acute toxicity data provide information on the effects of a single high dose of a substance.

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Reference |

| Oral | Rat | LD₅₀: 1010 mg/kg | |

| Intraperitoneal | Mouse | LD₅₀: 880 mg/kg | |

| Celiac | Rat | TDL₀: 160 mg/kg | [8] |

LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population. TDL₀ (Lowest Published Toxic Dose): The lowest dose reported to have produced any toxic effect.

Carcinogenicity

PCBs as a class are classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC). While the carcinogenicity of this compound specifically is less studied than that of commercial mixtures, there is strong evidence that its metabolites are genotoxic and can initiate liver carcinogenesis.[4][5] The metabolic activation to reactive intermediates that can damage DNA is a key mechanism for its carcinogenic potential.[4][5]

Genotoxicity

As previously discussed, the genotoxicity of this compound is primarily mediated by its metabolites.[5] Key genotoxic effects include:

-

Oxidative DNA damage from reactive quinone metabolites.[5]

-

Formation of covalent DNA adducts.[5]

-

Inhibition of crucial DNA-related enzymes like topoisomerase.[5]

-

Induction of polyploidization (the state of having more than two full sets of chromosomes) in cultured cells.[5]

Reproductive and Developmental Toxicity

PCBs are known endocrine disruptors that can cause reproductive dysfunction. Hydroxylated metabolites of PCBs can bind to estrogen receptors and inhibit estrogen sulfotransferase, leading to estrogenic effects that can disrupt normal reproductive processes.

Immunotoxicity

The immune system is a sensitive target for PCBs.[12] PCB-induced immunotoxicity is dependent on the specific congener, its planarity, and its ability to bind to the Ah receptor.[12][13] Effects can include atrophy of the thymus and spleen and reduced antibody production.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocol is a summary of the methods used to study the metabolism of this compound in a human-relevant cell line.

In Vitro Metabolism of this compound in HepG2 Cells

This protocol is based on the study by Zhang et al. (2022), which characterized the metabolites of this compound in the human liver cell line, HepG2.[3][5][11]

Objective: To identify and characterize the metabolites of this compound (PCB 2) formed by HepG2 cells using nontarget high-resolution mass spectrometry (Nt-HRMS).

Materials:

-

HepG2 cells (human hepatocellular carcinoma cell line)

-

Complete minimum essential medium

-

This compound (PCB 2)

-

Dimethyl sulfoxide (DMSO)

-

6-well cell culture plates

-

High-resolution liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: HepG2 cells are seeded into 6-well plates at a density of 6 x 10⁶ cells per well in 3 mL of complete medium. The cells are allowed to attach and grow for 48 hours in a humidified incubator at 37°C with 5% CO₂.[3]

-

Exposure: After 48 hours, the growth medium is replaced with an exposure medium containing this compound at test concentrations (e.g., 3.6 nM or 10 µM) dissolved in 0.1% DMSO. Control wells receive medium with 0.1% DMSO only.[3]

-

Incubation: The cells are exposed to the test compound for 24 hours. A 24-hour exposure at 10 µM is selected to ensure the robust detection of metabolites.[3]

-

Sample Collection: After the 24-hour exposure period, the cell culture medium from each well is harvested and stored at -80°C until analysis.[3]

-

Metabolite Analysis (Nt-HRMS):

-

The collected media samples are prepared for analysis.

-

Samples are injected into a high-resolution LC-MS system for separation and detection of metabolites.

-

Data is acquired in both positive and negative ionization modes to detect a wide range of potential metabolites.

-

Metabolite identification is performed by comparing the accurate mass measurements and fragmentation patterns against predicted metabolites from in silico tools (e.g., MetaDrug) and known metabolic pathways.[5][15]

-

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. Tissue distribution, metabolism and excretion of 3, 3′-dichloro-4′-sulfooxy-biphenyl in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Immunotoxicity of polychlorinated biphenyls: present status and future considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of 3-Chlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, transport, and degradation of 3-Chlorobiphenyl (PCB-2). It is designed to serve as a core reference for professionals in environmental science and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of key quantitative data is presented in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₂H₉Cl | - | --INVALID-LINK-- |

| Molecular Weight | 188.65 | g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow oily liquid or solid | - | --INVALID-LINK-- |

| Water Solubility | 0.995 - 3.63 | mg/L at 25°C | --INVALID-LINK--, --INVALID-LINK-- |

| Vapor Pressure | 0.005 - 0.01 | mmHg at 25°C | --INVALID-LINK--, --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | 4.54 - 4.57 | - | --INVALID-LINK--, --INVALID-LINK-- |

| Organic Carbon-Water Partition Coefficient (Koc) | Estimated from Log Kow | - | |

| Henry's Law Constant | 3.43 x 10⁻⁴ (for Aroclor 1242) | atm·m³/mol at 25°C | --INVALID-LINK-- |

| Melting Point | 16 | °C | --INVALID-LINK-- |

| Boiling Point | 284.5 | °C | --INVALID-LINK-- |

Environmental Fate and Transport

This compound, a lower-chlorinated PCB congener, is subject to various transport and partitioning processes in the environment. Its moderate hydrophobicity and volatility govern its distribution across different environmental compartments.

Transport and Partitioning

Once released into the environment, this compound partitions between soil, water, and air. Key processes include:

-

Volatilization: Due to its vapor pressure, it can volatilize from contaminated soil and water surfaces into the atmosphere.

-

Atmospheric Transport and Deposition: In the atmosphere, it can be transported over long distances and subsequently deposited onto soil and water bodies through wet and dry deposition.

-

Sorption: Its moderate Log Kow value indicates a tendency to adsorb to organic matter in soil and sediment, which can limit its mobility in aqueous systems.

Degradation Pathways

This compound can be degraded through both biotic and abiotic processes. As a lower-chlorinated PCB, it is more susceptible to degradation than its more highly chlorinated counterparts.

Abiotic Degradation

-

Photodegradation: In the atmosphere, this compound is primarily degraded by reacting with hydroxyl (OH) radicals. The atmospheric half-life is estimated to be on the order of days. In surface waters, direct photolysis and reaction with photo-induced reactive species can contribute to its degradation, with half-lives estimated to be from days to weeks.

Biotic Degradation

Anaerobic Reductive Dechlorination: In anaerobic environments, such as deep sediments, highly chlorinated PCBs can undergo reductive dechlorination by microorganisms. This process removes chlorine atoms, and can result in the formation of lower-chlorinated congeners like this compound. This pathway is a crucial first step that increases the susceptibility of PCBs to further degradation.

Aerobic Biodegradation: In the presence of oxygen, this compound can be degraded by a wide range of bacteria. The primary mechanism is the biphenyl catabolic pathway, encoded by the bph genes. This pathway involves a series of enzymatic reactions that lead to the cleavage of the aromatic rings.

-

Dioxygenation: The process is initiated by biphenyl dioxygenase (BphA), which incorporates two hydroxyl groups onto the chlorinated ring.

-

Dehydrogenation: The resulting dihydrodiol is converted to a catechol by a dehydrogenase (BphB).

-

Ring Cleavage: The catechol ring is then opened by a dioxygenase (BphC).

-

Hydrolysis and Further Metabolism: Subsequent enzymatic steps (BphD, etc.) lead to the formation of chlorobenzoic acid and other intermediates that can eventually be mineralized to CO₂, water, and chloride.

Environmental Persistence

The persistence of this compound in the environment is moderate compared to higher chlorinated PCBs. Half-life can vary significantly depending on environmental conditions.

| Compartment | Process | Estimated Half-Life | Reference(s) |

| Soil | Aerobic Biodegradation | Weeks to Months | General PCB literature |

| Water | Photolysis / Biodegradation | Days to Weeks | --INVALID-LINK-- |

| Atmosphere | Reaction with OH radicals | ~9-12 days | --INVALID-LINK-- |

Detailed Experimental Protocols

Protocol for Determination of Soil Adsorption Coefficient (Koc) - Based on OECD 106

This protocol outlines the batch equilibrium method for determining the adsorption of this compound to soil.

-

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) for this compound.

-

Principle: The chemical is equilibrated with a soil suspension of known soil-to-solution ratio. The concentration of the chemical in the solution and/or soil is measured at equilibrium, and the amount adsorbed is calculated.

-

Procedure:

-

Preliminary Study (Tier 1):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into a 0.01 M CaCl₂ solution.

-

Test different soil-to-solution ratios (e.g., 1:5, 1:10, 1:20) to find a ratio that results in a measurable depletion (20-80%) of the chemical from the aqueous phase.

-

Determine the time to reach equilibrium by agitating soil suspensions for various time points (e.g., 2, 6, 24, 48 hours) and measuring the aqueous concentration.

-

Run a control without soil to check for adsorption to the test vessel walls.

-

-

Screening Study (Tier 2):

-

Using the optimal soil-to-solution ratio and equilibrium time from Tier 1, perform the adsorption test on at least five different soil types with varying organic carbon content and pH.

-

Agitate replicate samples at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibrium time.

-

Separate the soil and aqueous phases by centrifugation.

-

Analyze the concentration of this compound in the aqueous phase using an appropriate analytical method (e.g., GC-ECD).

-

-

Data Calculation:

-

Calculate the amount of this compound adsorbed to the soil by mass balance.

-

Determine the soil-water distribution coefficient (Kd) for each soil.

-

Normalize Kd to the fraction of organic carbon (foc) in each soil to calculate Koc (Koc = Kd / foc).

-

-

Protocol for Aerobic Transformation in Soil - Based on OECD 307

This protocol is designed to determine the rate and pathway of aerobic degradation of this compound in soil.

-

Objective: To determine the aerobic transformation rate (e.g., DT50) and identify major transformation products of this compound in soil.

-

Principle: ¹⁴C-labeled or non-labeled this compound is applied to fresh soil samples, which are then incubated under controlled aerobic conditions. The disappearance of the parent compound and the formation of transformation products and ¹⁴CO₂ are monitored over time.

-

Procedure:

-

Test System Preparation:

-

Use at least two different viable soil types, sieved (<2 mm) and pre-incubated to stabilize microbial activity.

-

Adjust soil moisture to 40-60% of maximum water holding capacity.

-

Prepare incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of evolved CO₂.

-

-

Application of Test Substance:

-

Apply ¹⁴C-labeled this compound (if used) dissolved in a minimal amount of solvent to the soil samples to achieve the desired concentration.

-

Prepare sterile control samples (e.g., by autoclaving) to assess abiotic degradation.

-

-

Incubation:

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C).

-

Maintain aerobic conditions by continuously passing humidified air through the system.

-

Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).

-

-

Sampling and Analysis:

-

Sacrifice replicate flasks at various time intervals over a period of up to 120 days.

-

Analyze the CO₂ traps for radioactivity using liquid scintillation counting (LSC).

-

Extract the soil samples with appropriate organic solvents (e.g., hexane/acetone).

-

Analyze the extracts for the parent compound and transformation products using techniques like HPLC with radiometric detection and/or GC-MS.

-

-

Data Evaluation:

-

Plot the concentration of this compound and its transformation products over time.

-

Calculate the degradation rate and the dissipation time 50% (DT50) for the parent compound using appropriate kinetic models.

-

Establish a mass balance to account for the distribution of radioactivity.

-

-

Protocol for Analysis of this compound in Environmental Samples - Based on EPA Method 8082A

This method covers the determination of PCB congeners in extracts from solid and aqueous matrices by gas chromatography.

-

Objective: To quantify the concentration of this compound in environmental samples.

-

Principle: PCBs are extracted from the sample matrix, cleaned up to remove interferences, and then analyzed by gas chromatography with a highly sensitive detector.

-

Procedure:

-

Sample Extraction:

-

Aqueous Samples: Extract with a suitable solvent like methylene chloride using a separatory funnel (EPA Method 3510) or continuous liquid-liquid extraction.

-

Solid/Soil Samples: Extract using methods such as Soxhlet extraction (Method 3540), pressurized fluid extraction (Method 3545), or ultrasonic extraction (Method 3550) with a solvent mixture like hexane/acetone or methylene chloride/acetone.

-

-

Extract Cleanup:

-

PCBs often co-extract with other compounds that can interfere with analysis. Cleanup is essential.

-

Use Method 3665 (Sulfuric Acid/Potassium Permanganate Cleanup) which is specific for PCBs and will remove many co-extracted pesticides.

-

Alternatively, adsorption column chromatography (e.g., using Florisil or silica gel, Method 3620/3630) can be used.

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an Electron Capture Detector (ECD), which is highly sensitive to chlorinated compounds.

-

Injection: Inject a small volume (1-2 µL) of the cleaned-up extract into the GC.

-

Separation: The different PCB congeners are separated based on their boiling points and interaction with the column's stationary phase as they pass through the column.

-

Detection: The ECD detects the chlorinated compounds as they elute from the column, generating a chromatogram.

-

-

Quantification:

-

Prepare a multi-point calibration curve using certified standards of this compound.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the concentration by comparing the peak area or height in the sample to the calibration curve. Use of an internal standard (e.g., decachlorobiphenyl, if not a target analyte) is recommended for improved accuracy.

-

-

3-Chlorobiphenyl: An In-depth Technical Guide on Health Effects and Risks

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobiphenyl (PCB-2) is a lower-chlorinated polychlorinated biphenyl (PCB) congener. Although the production of commercial PCB mixtures was banned in many countries in the 1970s due to their persistence, bioaccumulation, and adverse health effects, lower-chlorinated PCBs like this compound are still detected in the environment.[1][2] They can be formed as byproducts of modern manufacturing processes and through the degradation of higher-chlorinated PCBs.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the health effects and risks associated with this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.

Toxicological Data

The acute toxicity of this compound has been determined in animal studies. However, a notable gap exists in the publicly available literature regarding No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values from subchronic or chronic exposure studies for this specific congener.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 1010 mg/kg | Rat | Oral | [3] |

| LD50 | 880 mg/kg | Mouse | Intraperitoneal | [3] |

| TDLo | 160 mg/kg | Rat (celiac) | Not specified |

Metabolism and Metabolic Pathways

In vitro studies using human liver-derived HepG2 cells have provided significant insights into the metabolic fate of this compound. The primary route of metabolism involves oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated and subsequently conjugated metabolites. A key finding is the identification of dechlorinated metabolites, suggesting a more complex metabolic pathway than previously understood.[2][4]

Experimental Protocol: In Vitro Metabolism in HepG2 Cells[2][4]

-

Cell Culture: Human hepatoma (HepG2) cells are seeded in 6-well plates at a density of 6 x 10⁶ cells per well in complete minimum essential medium and allowed to attach for 48 hours.

-

Exposure: The growth medium is replaced with a medium containing this compound at concentrations of 3.6 nM or 10 µM (with 0.1% DMSO as a vehicle). The cells are then incubated for 24 hours.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the cell culture medium and analyzed using non-target high-resolution mass spectrometry (Nt-HRMS) to identify the various metabolic products.

The metabolism of this compound in HepG2 cells proceeds through several key steps, including hydroxylation, dihydroxylation, and dechlorination, followed by conjugation reactions.

Health Effects and Risks

Hepatotoxicity and Carcinogenicity

Studies on HepG2 cells have shown that exposure to this compound can alter the bile acid biosynthesis pathway.[4] Specifically, it has been observed to decrease the expression of Cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis.[4] Disruption of bile acid homeostasis can lead to cholestasis and liver damage.

Reactive metabolites of PCBs, such as quinones, are capable of forming DNA adducts, which can initiate carcinogenic processes. While this has been demonstrated for other lower-chlorinated PCBs, the specific carcinogenic potential of this compound requires further investigation.

Neurotoxicity

Ortho-substituted PCBs, a class to which this compound belongs, have been shown to affect dopaminergic and serotonergic systems.[5] These compounds can inhibit the uptake of dopamine and serotonin into synaptosomes and synaptic vesicles.[5][6] Such disruptions in neurotransmitter homeostasis are linked to various neurological and behavioral deficits. However, specific experimental data on the neurotoxic effects of this compound are limited.

Endocrine Disruption

Mechanisms of Action

The toxic effects of PCBs are mediated through various molecular mechanisms, including the activation of nuclear receptors that regulate the expression of genes involved in xenobiotic metabolism.

Activation of Xenobiotic Receptors

The metabolism of many xenobiotics, including PCBs, is regulated by the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[10][11] Upon activation by a ligand, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to response elements in the promoter regions of target genes, such as those encoding for cytochrome P450 enzymes. This leads to an increased synthesis of these enzymes, enhancing the metabolism and clearance of the xenobiotic. While this is a general mechanism for many PCBs, the specific ability of this compound to activate PXR and CAR has not been extensively studied.

References

- 1. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain serotonin transporter binding in depressed patients with bipolar disorder using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. escholarship.org [escholarship.org]

- 8. NOAEL and LOAEL determinations of acute hepatotoxicity for chloroform and bromodichloromethane delivered in an aqueous vehicle to F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of polychlorinated biphenyls on the high affinity uptake of the neurotransmitters, dopamine, serotonin, glutamate and GABA, into rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

The Discovery and History of 3-Chlorobiphenyl: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobiphenyl, also known as PCB congener 2, is a monochlorinated biphenyl that has been a subject of scientific interest due to its historical use in commercial polychlorinated biphenyl (PCB) mixtures, its environmental persistence, and its metabolic fate. This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and metabolic pathways of this compound. Detailed experimental methodologies for its synthesis and analysis are presented, along with a historical timeline of key developments related to PCBs.

Introduction and Historical Context

Polychlorinated biphenyls (PCBs) are a class of 209 distinct aromatic compounds (congeners) first synthesized in 1881 by German chemists Schmidt and Schultz. Large-scale commercial production began in the United States in 1929 by the Swann Chemical Corporation, later acquired by Monsanto Chemical Company, which marketed PCB mixtures under the trade name Aroclor.[1] These mixtures were valued for their chemical stability, non-flammability, and electrical insulating properties, leading to their widespread use in transformers, capacitors, hydraulic fluids, and as plasticizers in various materials.[1]

This compound (PCB 2) is a key component of lower-chlorinated commercial PCB mixtures, such as Aroclor 1221 and Aroclor 1232.[2] Aroclor 1221, for instance, is comprised of approximately 60% monochlorobiphenyls. The industrial manufacturing process for these mixtures involved the direct chlorination of biphenyl using anhydrous chlorine with a catalyst like iron filings or ferric chloride. The degree of chlorination was controlled by the reaction time.

While the commercial production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act due to their environmental persistence and adverse health effects, they remain a subject of significant research interest.[1] Understanding the history and properties of individual congeners like this compound is crucial for assessing their environmental fate and toxicological significance.

Table 1: A Timeline of Key Events in the History of PCBs

| Year | Event |

| 1881 | First synthesis of polychlorinated biphenyls by Schmidt and Schultz. |

| 1929 | Commercial production of PCBs begins in the USA by the Swann Chemical Corporation (later Monsanto) under the trade name Aroclor.[1] |

| 1947-1977 | Widespread industrial use of PCB mixtures, such as Aroclors 1221 and 1232, which contain this compound. |

| 1966 | Swedish scientist Sören Jensen detects PCBs in wildlife, highlighting their environmental persistence and bioaccumulation. |

| 1977 | Monsanto ceases production of PCBs in the United States. |

| 1979 | The U.S. Environmental Protection Agency (EPA) bans the production of PCBs.[1] |

| 2001 | The Stockholm Convention on Persistent Organic Pollutants targets PCBs for elimination. |

Physicochemical Properties of this compound

The properties of this compound are well-documented, and a summary of key quantitative data is provided below.

Table 2: Physicochemical Data for this compound (PCB 2)

| Property | Value | Source |

| CAS Registry Number | 2051-61-8 | [NIST WebBook] |

| Molecular Formula | C₁₂H₉Cl | [NIST WebBook] |

| Molecular Weight | 188.653 g/mol | [NIST WebBook] |

| Appearance | Oily liquid or solid, colorless to light yellow | T3DB |

| Melting Point | 16 °C | T3DB |

| Boiling Point | 284.5 °C | ECHEMI |

| Water Solubility | 3.63 mg/L at 25 °C | ECHEMI |

| Vapor Pressure | 0.01 mmHg at 25 °C | ECHEMI |

| Log Kow (Octanol-Water Partition Coefficient) | 4.72 | [ResearchGate] |

| Flash Point | 129.5 °C | ECHEMI |

Synthesis of this compound

Individual PCB congeners, including this compound, are typically synthesized in the laboratory for research and as analytical standards. A historically significant and effective method for preparing unsymmetrical biaryls is the Gomberg-Bachmann reaction.[3] This reaction involves the diazotization of an aromatic amine followed by its reaction with another aromatic compound.

Gomberg-Bachmann Reaction Workflow

The synthesis of this compound via the Gomberg-Bachmann reaction proceeds through two main stages: the formation of a diazonium salt from 3-chloroaniline, and the subsequent radical coupling of this salt with benzene.

Experimental Protocol: Gomberg-Bachmann Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Gomberg-Bachmann reaction.

Materials:

-

3-Chloroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Benzene (reagent grade, used in excess as both solvent and reactant)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane (as eluent)

Procedure:

-

Diazotization of 3-Chloroaniline:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting 3-chlorobenzenediazonium chloride solution for an additional 30 minutes at 0-5 °C.

-

-

Gomberg-Bachmann Coupling:

-

In a separate, larger flask, prepare a cooled solution of sodium hydroxide in water.

-

To this basic solution, add a significant excess of benzene.

-

With vigorous stirring, slowly add the cold diazonium salt solution to the benzene/NaOH mixture. The basic conditions promote the formation of the aryl radical.

-

Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and separate the organic (benzene) layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.